molecular formula C12H14 B145196 1-Ethynyl-4-(2-methylpropyl)benzene CAS No. 132464-91-6

1-Ethynyl-4-(2-methylpropyl)benzene

Cat. No. B145196
M. Wt: 158.24 g/mol
InChI Key: HKKHYMVLZLMRPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

X-ray crystallography has been used to determine the molecular structures of various ethynyl-substituted benzenes. For example, the structure of 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene was characterized, revealing a quasi-planar molecule with significant torsion angles between the pyridine and phenyl rings . Similarly, the structures of multiferrocenyl-functionalized cyclic systems were elucidated, showing complex π–π interactions and a variety of conformations . These studies demonstrate the influence of ethynyl substitution on the overall molecular geometry and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of ethynyl-substituted benzenes is demonstrated through various chemical reactions. The alkynylation of indoles, thiophenes, and anilines using benziodoxolone derivatives showcases the potential of ethynyl groups in facilitating C-C bond formation . Additionally, the synthesis of 1,4-bis(9-ethynylanthracenyl)benzene and its photophysical properties suggest that the ethynyl linkage can influence the rotational equilibration in the excited states of diarylalkynes . These reactions underscore the role of ethynyl groups in modifying the chemical behavior of benzene derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethynyl-substituted benzenes are diverse. For instance, the mesomorphic behavior of 1,2,4,5-tetrasubstituted benzenes with ethynyl and carbonyloxy substituents was studied, revealing nematogenic and smectic C phases influenced by molecular shape and pi-pi interactions . The electrochemical properties of multiferrocenyl-functionalized cyclic systems were also investigated, showing reversible redox events and the impact of ethynyl substitution on oxidation potentials . These findings illustrate the complex interplay between structure and properties in ethynyl-substituted benzene compounds.

Scientific Research Applications

  • Polymerization Reactions : 1-Ethynyl-4-(2-methylpropyl)benzene derivatives have been utilized in polymerization reactions. For instance, derivatives like 1,4-bis[2-(4′,4″-diheptyloxyphenyl)ethynyl]benzene have shown mesomorphic behavior, useful in the field of polymer chemistry (Pugh & Percec, 1990).

  • Sensors for Explosives : Compounds incorporating Pt-ethynyl functionality, related to 1-Ethynyl-4-(2-methylpropyl)benzene, have been synthesized and used as sensors for picric acid, a common explosive component. These compounds exhibit fluorescence quenching, which is valuable for detecting explosives (Samanta & Mukherjee, 2013).

  • Liquid-Liquid Extraction : Related compounds like 1-methyl-4-(methylsulfonyl)benzene have been studied for their solubility in various organic solvents, which is significant for the purification processes in chemical industries (Xu et al., 2016).

  • Organometallic Chemistry : 1-Ethynyl-4-(2-methylpropyl)benzene derivatives have been used in the synthesis of metal complex nanosheets, which are relevant in electrochromic devices and other electronic applications (Takada et al., 2015).

  • Cycloisomerization Reactions : These compounds have been used in cycloisomerization reactions, demonstrating their utility in creating complex molecular structures, which is crucial in synthetic organic chemistry (Madhushaw et al., 2004).

  • Photochemical Studies : Studies on photolysis of related compounds have shown novel intramolecular cycloaddition products, contributing to the understanding of photochemical reactions (Park & Baek, 2002).

  • Hyperbranched Materials : They have also been used in the synthesis of cross-conjugated polymers and related hyperbranched materials, which have applications in material science and engineering (Londergan et al., 1998).

  • Host-Guest Interactions : Studies have shown unexpected host-guest interactions in crystalline states of related compounds, contributing to the field of crystallography and materials science (Schmittel et al., 2001).

Safety And Hazards

When handling “1-Ethynyl-4-(2-methylpropyl)benzene”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-ethynyl-4-(2-methylpropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14/c1-4-11-5-7-12(8-6-11)9-10(2)3/h1,5-8,10H,9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKHYMVLZLMRPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601293187
Record name 1-Ethynyl-4-(2-methylpropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601293187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-4-(2-methylpropyl)benzene

CAS RN

132464-91-6
Record name 1-Ethynyl-4-(2-methylpropyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132464-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethynyl-4-(2-methylpropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601293187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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